5-Fluoro-5'-deoxyuridine, also known as Ro 21-9738 or 5'-DFUR, is a synthetic nucleoside analog derived from uridine. It belongs to the class of organic compounds known as 5'-deoxyribonucleosides, which are characterized by the absence of a hydroxyl group at the 5' position of the ribose moiety. This compound is primarily recognized for its potential as an antineoplastic agent, particularly in cancer therapy, due to its ability to be metabolized into active forms that inhibit tumor growth.
5-Fluoro-5'-deoxyuridine is classified under nucleosides and nucleotides and has been studied for its metabolic pathways and therapeutic applications. It is a metabolite of capecitabine, a chemotherapy drug used for treating colorectal and breast cancers. The compound's classification includes:
The synthesis of 5-Fluoro-5'-deoxyuridine typically involves several steps, starting from uridine or its derivatives. A notable method includes:
For example, one method described involves the cleavage of acyl groups from intermediates derived from uridine, leading to the formation of 5-Fluoro-5'-deoxyuridine through a multi-step process involving nucleophilic substitutions and eliminations .
The molecular formula of 5-Fluoro-5'-deoxyuridine is , with a molecular weight of approximately 246.19 g/mol. Its structure can be represented in various formats:
C[C@H]1O[C@H]([C@H](O)[C@@H]1O)N1C=C(F)C(O)=NC1=O
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1
The structure features a fluorine atom attached to the pyrimidine ring, which is crucial for its biological activity.
The primary chemical reaction involving 5-Fluoro-5'-deoxyuridine includes its conversion into fluorouracil through enzymatic processes. Key reactions include:
The mechanism of action for 5-Fluoro-5'-deoxyuridine involves its metabolism to fluorouracil, which subsequently inhibits thymidylate synthase. This inhibition disrupts DNA synthesis by preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, essential for DNA replication.
Key points include:
The physical state of 5-Fluoro-5'-deoxyuridine is typically a white powder with the following properties:
Toxicological data indicates that it has an LD50 (oral) value of approximately 215 mg/kg in rats .
5-Fluoro-5'-deoxyuridine has significant applications in cancer therapy as follows:
The development of 5'-deoxy-5-fluorouridine (Ro 21-9738, 5'-DFUR, doxifluridine) emerged from systematic efforts to overcome the pharmacological limitations of first-generation fluoropyrimidines. 5-Fluorouracil (5-FU), first synthesized in 1957, established the foundational antimetabolite approach to cancer chemotherapy by disrupting thymidylate synthase and RNA processing [7]. Despite its broad anticancer activity, 5-FU exhibited significant drawbacks: unpredictable oral bioavailability necessitating intravenous administration, rapid catabolism by dihydropyrimidine dehydrogenase (DPD) resulting in a short plasma half-life (~13 minutes), and narrow therapeutic index causing severe toxicity in 10-40% of patients [7]. These limitations drove research toward prodrug strategies designed to enhance tumor selectivity and pharmacokinetic properties.
Table 1: Evolution of Fluoropyrimidine Therapeutics
Generation | Representative Compound | Key Advancement | Primary Limitation Addressed |
---|---|---|---|
First | 5-Fluorouracil (5-FU) | Foundational antimetabolite activity | N/A (prototype) |
First | Floxuridine (5-FUdR) | Direct TS inhibition | Metabolic instability |
Second | Doxifluridine (5'-DFUR) | Tumor-selective activation | Systemic toxicity |
Second | Capecitabine | Oral bioavailability | Enzymatic degradation |
Third | Eniluracil (DPD inhibitor) | Reduced catabolism | Pharmacokinetic variability |
Second-generation compounds like 5'-DFUR were engineered with prodrug optimization principles focusing on two key mechanisms: (1) structural modifications to bypass rapid hepatic degradation, and (2) exploitation of tumor-specific enzymatic activation pathways. Unlike floxuridine (5-fluoro-2'-deoxyuridine), which directly inhibits thymidylate synthase but shares 5-FU's metabolic vulnerabilities, 5'-DFUR features strategic deoxygenation at the 5'-position. This modification fundamentally alters its metabolic pathway, requiring enzymatic conversion to 5-FU by thymidine phosphorylase (TP), an enzyme significantly overexpressed in various solid tumors [3] [7]. This design established 5'-DFUR as a targeted prodrug that theoretically minimizes systemic exposure while maximizing intratumoral drug activation.
The molecular architecture of 5'-DFUR (C₉H₁₁FN₂O₅, MW 246.19 g/mol) embodies rationally designed modifications to the uridine scaffold [8]. The 5'-deoxyribose modification replaces the hydroxyl group at the 5'-carbon position with hydrogen, fundamentally altering the compound's biochemical behavior. This structural change achieves three critical objectives:
Metabolic Stabilization: The absence of the 5'-hydroxyl prevents phosphorylation by uridine kinase, thereby avoiding rapid conversion to inactive nucleotides in non-target tissues [3]. This modification significantly extends plasma half-life compared to 5-FU and its direct nucleotide analogues.
Tumor-Selective Activation: The 5'-deoxy configuration transforms 5'-DFUR into a substrate specifically recognized by thymidine phosphorylase (platelet-derived endothelial cell growth factor), which is overexpressed 3-10 times higher in various solid tumors (colorectal, breast, ovarian) compared to healthy tissues [3] [7]. This enzymatic conversion follows the pathway: 5'-DFUR → 5-FU → FdUMP (active thymidylate synthase inhibitor).
Enhanced Membrane Permeability: The reduced polarity from the 5'-deoxygenation increases lipophilicity (LogP = -0.96) [4], significantly improving gastrointestinal absorption and making 5'-DFUR suitable for oral administration. Studies demonstrated therapeutic indices 10 times higher than 5-FU derivatives in models including Cracker's sarcoma S-180 and Lewis lung carcinoma [7].
Table 2: Structural and Pharmacokinetic Comparison of Fluoropyrimidines
Parameter | 5-FU | Floxuridine | 5'-DFUR |
---|---|---|---|
Molecular Weight | 130.08 g/mol | 246.19 g/mol | 246.19 g/mol |
5'-Position | N/A (base only) | -OH | -H |
Primary Metabolic Enzyme | DPD | DPD | Thymidine phosphorylase |
Activation Requirement | Intracellular anabolism | Phosphorylation | Glycosidic cleavage |
Hydrogen Bond Donors | 2 | 3 | 3 |
Hydrogen Bond Acceptors | 4 | 6 | 6 |
Oral Bioavailability | Unpredictable | Low | Enhanced |
The stereochemistry of 5'-DFUR maintains the natural β-D-ribofuranose configuration ([C@H]₁OC@HN₂C=C(F)C(=O)NC₂=O) [8], ensuring recognition by nucleoside transporters and activating enzymes. The hydrogen bonding capacity (3 donors, 6 acceptors) facilitates interaction with thymidine phosphorylase's active site, where molecular modeling shows the 5'-deoxy group perfectly positions the molecule for enzymatic cleavage . This precision engineering results in approximately 85% higher 5-FU tumor concentrations compared to equivalent 5-FU administration, as demonstrated in colorectal cancer xenograft models [3].
Roche's development of 5'-DFUR (internally designated Ro 21-9738) featured innovative synthetic chemistry addressing the challenge of selective 5'-deoxygenation. The original route employed a halogen exchange strategy starting from protected uridine derivatives, optimized for industrial-scale production:
Selective 5'-Halogenation: 2',3'-O-isopropylideneuridine underwent 5'-tosylation followed by nucleophilic displacement with iodide to yield 5'-iodo-5'-deoxy-2',3'-O-isopropylideneuridine [5].
Fluorination at C5: The protected intermediate underwent regioselective electrophilic fluorination using fluorine gas or acetyl hypofluorite in anhydrous solvents, introducing fluorine at the pyrimidine C5 position [5]. This critical step required careful temperature control (-30°C to -78°C) to prevent glycosidic bond cleavage.
Simultaneous Dehalogenation/Deprotection: Catalytic hydrogenation (Pd/C, H₂) simultaneously removed the iodine atom at the 5'-position and cleaved the isopropylidene protecting group, yielding 5'-deoxy-5-fluorouridine [5].
Alternative routes explored at Roche included direct deoxygenation of 5-fluorouridine via Barton-McCombie reaction (using thiocarbonyl derivative and tributyltin hydride) and enzymatic transglycosylation employing purine nucleoside phosphorylase with 5-fluorouracil and 2'-deoxyribose donors. The halogen exchange route prevailed due to superior yield and scalability despite multiple steps.
Table 3: Synthetic Route Optimization for 5'-DFUR
Synthetic Step | Reaction Conditions | Key Challenge | Yield Optimization |
---|---|---|---|
5'-Tosylation | TosCl, pyridine, 0°C | Regioselectivity | 92% (anhydrous conditions) |
Iodide Displacement | NaI, butanone, reflux | Competing elimination | 85% (excess NaI) |
C5 Fluorination | F₂/AcOH, -40°C | Glycosidic bond stability | 65% (temperature control) |
Hydrogenation | Pd/C (10%), H₂ (50 psi) | Over-reduction | 90% (pressure modulation) |
The intellectual property landscape emerged rapidly with Roche securing fundamental composition-of-matter protection through US Patent 3,822,249 (1974), covering 5'-deoxynucleosides of 5-fluoropyrimidines. Subsequent patents protected optimized synthetic routes (US 3,940,389; 1976), crystalline polymorphs (US 4,002,736; 1977), and oral formulations (US 4,056,635; 1977). This comprehensive patent fortress positioned Roche to launch 5'-DFUR as FUDR™ in 1970 for intra-arterial administration, later expanding to oral formulations following clinical demonstrations of bioavailability [6]. The licensing strategy included partnerships with Japanese manufacturers for Asian markets, establishing 5'-DFUR as a globally available alternative to 5-FU with distinct pharmacological advantages.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6